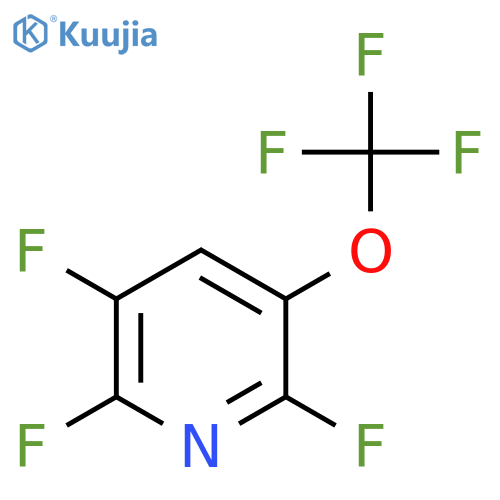Cas no 1805309-79-8 (2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine)

1805309-79-8 structure
商品名:2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine
CAS番号:1805309-79-8
MF:C6HF6NO
メガワット:217.068662405014
CID:4921805
2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine
-
- インチ: 1S/C6HF6NO/c7-2-1-3(14-6(10,11)12)5(9)13-4(2)8/h1H
- InChIKey: DGTMWWJCBIXXLY-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC(=C(N=1)F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 197
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 22.1
2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023030496-500mg |
2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine |
1805309-79-8 | 97% | 500mg |
$970.20 | 2022-04-01 | |
| Alichem | A023030496-250mg |
2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine |
1805309-79-8 | 97% | 250mg |
$707.20 | 2022-04-01 | |
| Alichem | A023030496-1g |
2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine |
1805309-79-8 | 97% | 1g |
$1,747.20 | 2022-04-01 |
2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine 関連文献
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
1805309-79-8 (2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine) 関連製品
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2230780-65-9(IL-17A antagonist 3)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
